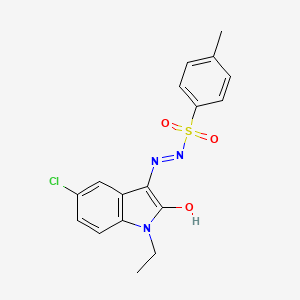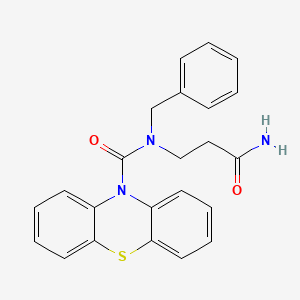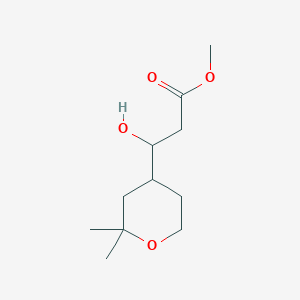![molecular formula C20H18N2O6 B5056774 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is widely distributed throughout the central nervous system.
Mécanisme D'action
MPEP is a selective antagonist of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, MPEP can modulate the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and plasticity. MPEP has been shown to have both presynaptic and postsynaptic effects, and its mechanism of action is complex and multifaceted.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of gene expression. MPEP has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, MPEP has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages as a tool for neurobiological research, including its high potency and selectivity for 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, MPEP also has some limitations, including its potential off-target effects, its short half-life, and its relatively low solubility.
Orientations Futures
Future research on MPEP is likely to focus on its potential therapeutic applications in neurological disorders, including Parkinson's disease, Huntington's disease, and Fragile X syndrome. In addition, MPEP may have potential as a treatment for addiction and depression. Further research is also needed to better understand the complex mechanism of action of MPEP and to optimize its pharmacological properties for therapeutic use. Finally, MPEP may have potential as a tool for studying the role of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in synaptic plasticity and learning and memory.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 4-methoxyphenol with 2-(4-bromophenoxy)ethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-formylbenzoic acid to form the final product, MPEP. The synthesis method has been extensively studied and optimized, resulting in a high yield of pure MPEP.
Applications De Recherche Scientifique
MPEP has been studied for its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Huntington's disease, and Fragile X syndrome. MPEP has also been shown to have potential as a treatment for addiction and depression. In addition, MPEP has been used as a tool in neurobiological research to study the role of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
5-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-14-6-8-16(9-7-14)28-11-10-27-15-4-2-13(3-5-15)12-17-18(23)21-20(25)22-19(17)24/h2-9,12H,10-11H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFGHZAYPZRZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)
![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)


![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)


![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5056817.png)